Cas no 741709-64-8 (2,3-dichloropyridine-5-boronic acid pinacol ester)
2,3-dichloropyridine-5-boronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dichloropyridine-5-boronic acid pinacol ester
- 2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5,6-Dichloropyridine-3-boronic acid pinacol ester
- 2,3-Dichloropyridine-5-boronicacidpinacolester
- Z2044794401
- 2,3-Dichloro-5-(Bpin)-pyridine
- MFCD08063093
- CS-0189563
- FT-0723568
- 2,3-DICHLORO-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- LLWQIUJPPCEKAU-UHFFFAOYSA-N
- DTXSID80694441
- AKOS015949864
- SCHEMBL15555994
- EN300-12578886
- AS-76388
- FD10339
- 741709-64-8
- MB05308
-
- MDL: MFCD08063093
- Inchi: 1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(14)15-6-7/h5-6H,1-4H3
- InChI Key: LLWQIUJPPCEKAU-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CC(B2OC(C)(C)C(C)(C)O2)=C1)Cl
Computed Properties
- Exact Mass: 273.04900
- Monoisotopic Mass: 273.0494642g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.4Ų
Experimental Properties
- PSA: 31.35000
- LogP: 2.68760
2,3-dichloropyridine-5-boronic acid pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-dichloropyridine-5-boronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D907045-1g |
2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
741709-64-8 | 95% | 1g |
2,205.00 | 2021-05-17 | |
| TRC | D484423-10mg |
2,3-Dichloropyridine-5-boronic Acid pinacol ester |
741709-64-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D484423-50mg |
2,3-Dichloropyridine-5-boronic Acid pinacol ester |
741709-64-8 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D484423-100mg |
2,3-Dichloropyridine-5-boronic Acid pinacol ester |
741709-64-8 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Alichem | A029187105-1g |
2,3-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
741709-64-8 | 95% | 1g |
$329.56 | 2023-09-01 | |
| Enamine | EN300-12578886-100mg |
2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
741709-64-8 | 95.0% | 100mg |
$349.0 | 2022-02-28 | |
| Enamine | EN300-12578886-250mg |
2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
741709-64-8 | 95.0% | 250mg |
$398.0 | 2022-02-28 | |
| Enamine | EN300-12578886-500mg |
2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
741709-64-8 | 95.0% | 500mg |
$448.0 | 2022-02-28 | |
| Enamine | EN300-12578886-1000mg |
2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
741709-64-8 | 95.0% | 1g |
$498.0 | 2022-02-28 | |
| Enamine | EN300-12578886-2500mg |
2,3-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
741709-64-8 | 95.0% | 2500mg |
$1046.0 | 2022-02-28 |
2,3-dichloropyridine-5-boronic acid pinacol ester Suppliers
2,3-dichloropyridine-5-boronic acid pinacol ester Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2,3-dichloropyridine-5-boronic acid pinacol ester
Comprehensive Guide to 2,3-Dichloropyridine-5-boronic acid pinacol ester (CAS: 741709-64-8)
2,3-Dichloropyridine-5-boronic acid pinacol ester (CAS: 741709-64-8) is a highly versatile boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is a critical intermediate in pharmaceutical and agrochemical research, offering unique reactivity due to its dichloropyridine backbone and boronate functionality. Its stability and compatibility with various reaction conditions make it a preferred choice for chemists working on complex molecular architectures.
The growing demand for heterocyclic boronic acids in drug discovery has positioned 2,3-Dichloropyridine-5-boronic acid pinacol ester as a key building block. Researchers frequently search for "boronic ester applications in medicinal chemistry" or "how to handle air-sensitive boronic acids," highlighting the need for detailed technical insights. This compound's pinacol protection enhances its shelf life and handling convenience, addressing common challenges in organoboron chemistry.
In the context of green chemistry trends, 2,3-Dichloropyridine-5-boronic acid pinacol ester aligns with the push for sustainable synthetic methods. Its efficiency in palladium-catalyzed couplings reduces waste generation compared to traditional methodologies. Recent publications on "eco-friendly cross-coupling reagents" often reference this compound class, making it relevant to current academic and industrial discussions.
From a structural perspective, the dichloro substitution pattern on the pyridine ring enables selective functionalization at multiple positions. This characteristic answers frequent search queries like "directed ortho-metalation of chloropyridines" or "regioselective boronation of halogenated heterocycles." The steric protection provided by the pinacol group prevents unwanted protodeboronation, a common concern when working with arylboronic acid derivatives.
The compound's physicochemical properties – including its typical white to off-white crystalline appearance, moderate solubility in organic solvents, and stability under inert atmosphere – are frequently documented in technical databases. These characteristics make it suitable for automated synthesis platforms, addressing the pharmaceutical industry's growing interest in "high-throughput screening compatible reagents."
Market analyses indicate rising procurement of 2,3-Dichloropyridine-5-boronic acid pinacol ester by contract research organizations specializing in fragment-based drug design. This trend correlates with increased searches for "pyridine boronic esters for hit-to-lead optimization" and "building blocks for kinase inhibitor libraries." The compound's balanced lipophilicity (LogP ~2.5) and molecular weight (MW: 288.52) make it particularly valuable in these applications.
Quality control protocols for 741709-64-8 typically involve HPLC purity verification (>97%) and 1H/13C NMR characterization, with special attention to confirming the integrity of the boronate moiety. These analytical procedures respond to common quality-related search terms like "how to test boronic ester purity" or "NMR shifts for pinacol boronates." Reputable suppliers provide comprehensive analytical data sheets to meet these documentation needs.
In material science applications, researchers have explored 2,3-Dichloropyridine-5-boronic acid pinacol ester as a precursor for conjugated polymers with optoelectronic properties. This connects to trending topics like "organic semiconductor synthesis" and "OLED material development." The compound's ability to participate in sequential cross-coupling reactions makes it valuable for constructing complex π-conjugated systems.
Storage recommendations for 2,3-Dichloropyridine-5-boronic acid pinacol ester emphasize protection from moisture and oxygen, typically suggesting argon-filled packaging and storage at 2-8°C. These handling precautions address frequently asked questions about "long-term storage of boronic acid derivatives" and "reactivity of organoboron compounds." Proper storage maintains the compound's reactivity for critical coupling reactions.
The scientific literature documents successful applications of 741709-64-8 in synthesizing biologically active molecules, particularly those targeting central nervous system disorders and infectious diseases. These applications generate search interest in phrases like "boronic acids in CNS drug development" and "antimicrobial pyridine derivatives." The compound's versatility continues to make it relevant across multiple therapeutic areas.
Recent patent analyses reveal increasing claims incorporating 2,3-Dichloropyridine-5-boronic acid pinacol ester in synthetic routes for kinase inhibitors and GPCR modulators. This IP activity corresponds with search trends for "patented boronic acid intermediates" and "protected boronate building blocks." The compound's strategic value in intellectual property development remains significant.
From a safety perspective, standard laboratory precautions apply when handling 2,3-Dichloropyridine-5-boronic acid pinacol ester, including the use of appropriate personal protective equipment. While not classified as highly hazardous, proper ventilation and avoidance of dust formation represent best practices. These considerations address common workplace safety queries related to "handling boronic acid derivatives safely."
The global market for pyridine boronic esters shows consistent growth, with 741709-64-8 maintaining steady demand among specialty chemical suppliers. Procurement specialists often search for "reliable boronic ester suppliers" or "bulk quantities of heterocyclic boronates," reflecting the compound's commercial importance. Current supply chain assessments indicate stable availability with lead times typically under four weeks.
Academic laboratories value 2,3-Dichloropyridine-5-boronic acid pinacol ester for teaching advanced cross-coupling methodologies. Its predictable reactivity makes it suitable for demonstrating fundamental concepts in transition metal-catalyzed reactions, answering educational search queries like "teaching Suzuki coupling with stable boronates." The compound's balanced reactivity profile facilitates reproducible student experiments.
Future research directions likely to involve 2,3-Dichloropyridine-5-boronic acid pinacol ester include development of continuous flow processes for boronic acid couplings and exploration of photoredox catalytic systems. These emerging areas generate search interest in "flow chemistry with boronates" and "visible-light mediated cross-couplings," positioning this compound at the forefront of modern synthetic methodology development.
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